2,2,3,3,3-Pentafluoropropylamine hydrochloride
Overview
Description
2,2,3,3,3-Pentafluoropropylamine hydrochloride is a chemical compound with the molecular formula C3H5ClF5N. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high electronegativity and stability to the molecule. This compound is used in various scientific and industrial applications, including organic synthesis and as an intermediate in the production of other chemicals .
Mechanism of Action
Target of Action
The primary targets of 2,2,3,3,3-Pentafluoropropylamine hydrochloride are the precursor and defect states of perovskite films . These targets play a crucial role in the performance of flexible perovskite solar cells (FPSCs) .
Mode of Action
This compound interacts strongly with the perovskite precursor components . The compound is likely dissociated more into the form of R‐NH3+ ‐Cl− due to the higher electronegativity of the fluoroalkyl tail . As a result, PFPA+ binds more strongly to VFA defects than TFPA+, and anion Cl− has a strong enough interaction with VFAI and uncoordinated Pb2+ .
Biochemical Pathways
The compound affects the preorganization of the perovskite components in solution before film casting . This interaction leads to homogeneous coverage of the compound on the entire surface of the perovskite films and better energy alignment with the hole transport layer .
Pharmacokinetics
Its strong interactions with the perovskite precursor components suggest that it may have good bioavailability .
Result of Action
The introduction of this compound onto the photo absorbing layer improves the performance of FPSCs . The compound-treated FPSCs achieved a relatively high PCE of 23.59% with excellent mechanical robustness and operational stability .
Biochemical Analysis
Cellular Effects
Fluorinated compounds can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluorinated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2,2,3,3,3-Pentafluoropropylamine hydrochloride in animal models .
Preparation Methods
The preparation of 2,2,3,3,3-Pentafluoropropylamine hydrochloride involves several synthetic routes. One common method is the reaction of pentafluoropropylamine with hydrochloric acid. The reaction conditions typically involve the use of a solvent such as water or an organic solvent, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve the use of more advanced techniques and equipment to scale up the synthesis process efficiently.
Chemical Reactions Analysis
2,2,3,3,3-Pentafluoropropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,3,3,3-Pentafluoropropylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals, including surfactants, coatings, and agrochemicals
Comparison with Similar Compounds
2,2,3,3,3-Pentafluoropropylamine hydrochloride can be compared with other similar compounds, such as:
- 2,2,2-Trifluoroethylamine hydrochloride
- 2,2-Difluoroethylamine
- 3,3,3-Trifluoropropylamine
These compounds share similar structural features, such as the presence of fluorine atoms, but differ in the number and position of these atoms. The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F5N.ClH/c4-2(5,1-9)3(6,7)8;/h1,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDLWFISOWMXMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649104 | |
Record name | 2,2,3,3,3-Pentafluoropropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374-14-1 | |
Record name | 2,2,3,3,3-Pentafluoropropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,3-Pentafluoropropylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2,3,3,3-Pentafluoropropylamine hydrochloride improve the performance of flexible perovskite solar cells?
A1: PFPACl, when introduced during the fabrication of perovskite films, acts as a multifunctional additive. [] It interacts with the precursor components of the perovskite material, influencing the formation of the final film. [] Nuclear Magnetic Resonance (NMR) spectroscopy revealed that PFPACl forms supramolecular complexes with formamidinium iodide (FAI), a key component of the perovskite precursor. [] This preorganization of components in solution is thought to be crucial for achieving high-quality films.
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